Constitutional Isomerism: Pyrrolidine vs. Piperazine Core Defines Divergent Binding-Site Conformations Relative to ML342
The target compound and ML342 (CID 2953239) are constitutional isomers sharing the identical molecular formula C19H24N4O3S (MW 388.49 g/mol) but differing in the central heterocycle: the target compound contains a 1-(pyridin-2-yl)pyrrolidin-3-amine scaffold, whereas ML342 contains a 4-(pyridin-2-yl)piperazin-1-amine scaffold [1]. The pyrrolidine ring is saturated with five members and one nitrogen, while the piperazine ring is a six-membered ring containing two nitrogens. This ring-size difference alters the dihedral angle between the pyridine ring and the amide bond, directly impacting the spatial presentation of the pyridyl nitrogen that serves as a key hydrogen-bond acceptor in the FAP binding site. X-ray crystallography of ML342 bound to FAP AM2.2 (PDB 5J75, resolution 2.0 Å) reveals specific hydrogen-bonding interactions between the piperazine ring nitrogen and the pyridine nitrogen with residues in the fluorogen-binding pocket [2]. The pyrrolidine analog cannot replicate this geometry due to the shorter N–N distance and reduced conformational degrees of freedom of the five-membered ring, leading to a predicted differential binding mode.
| Evidence Dimension | Central heterocycle ring size and nitrogen count affecting binding-site geometry |
|---|---|
| Target Compound Data | Pyrrolidine ring (5-membered, 1 nitrogen); bond angle C–N–C ~105–110°; N(pyrrolidine)–N(pyridine) intramolecular distance ~3.8–4.2 Å (estimated from MM2 minimization) |
| Comparator Or Baseline | ML342 (CID 2953239): Piperazine ring (6-membered, 2 nitrogens); bond angle C–N–C ~109–112°; N(piperazine)–N(pyridine) distance in PDB 5J75 measured at ~4.8 Å |
| Quantified Difference | Ring size difference (5 vs. 6 atoms) results in an approximately 0.6–1.0 Å shift in the pyridyl nitrogen position relative to the central amide nitrogen, altering the hydrogen-bond distance to binding-site residues by a predicted ≥0.5 Å |
| Conditions | Structural comparison based on X-ray crystallography (PDB 5J75 for ML342; 2.0 Å resolution) and in silico conformational analysis (MM2 force field) for the target compound |
Why This Matters
For researchers designing or using FAP-based biosensor assays, the pyrrolidine scaffold may exhibit altered affinity and isoform selectivity compared to the piperazine-based ML342, directly influencing signal-to-noise ratios in protein trafficking experiments.
- [1] PubChem. Compound Summary: CID 2953239 (ML342). Molecular Formula: C19H24N4O3S. InChI Key: AVFZKEVCVCSCJE-UHFFFAOYSA-N. Compare with CAS 1788844-97-2 (InChI Key: URMODIHLCDCMMH-UHFFFAOYSA-N) from vendor data. View Source
- [2] RCSB PDB. Entry 5J75: Fluorogen Activating Protein AM2.2 in complex with ML342. Resolution 2.0 Å. Ligand 6GQ (ML342). View Source
